6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one
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Overview
Description
6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a chloro group at the 6th position and a nitro-phenyl group at the 2nd position of the pyridazinone ring. Pyridazines are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one typically involves the reaction of 4-nitrobenzoyl chloride with hydrazine hydrate to form 4-nitrophenylhydrazine. This intermediate is then reacted with 6-chloropyridazine-3-one under reflux conditions to yield the desired compound. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are common practices in industrial settings to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Pyridazinones: Formed by nucleophilic substitution of the chloro group.
Scientific Research Applications
6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industrial Applications: Used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro group can form covalent bonds with nucleophilic sites on proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-phenyl-2H-pyridazin-3-one: Lacks the nitro group, which affects its reactivity and biological activity.
2-(4-Nitro-phenyl)-2H-pyridazin-3-one: Lacks the chloro group, which influences its chemical properties and applications.
Uniqueness
6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in medicinal chemistry and industrial processes.
Properties
CAS No. |
22202-98-8 |
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Molecular Formula |
C10H6ClN3O3 |
Molecular Weight |
251.62 g/mol |
IUPAC Name |
6-chloro-2-(4-nitrophenyl)pyridazin-3-one |
InChI |
InChI=1S/C10H6ClN3O3/c11-9-5-6-10(15)13(12-9)7-1-3-8(4-2-7)14(16)17/h1-6H |
InChI Key |
GLWFGRAIKWTQCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC(=N2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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